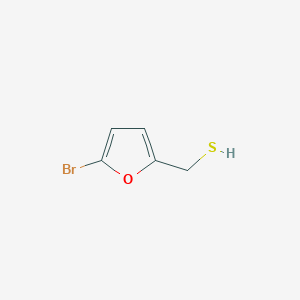

(5-Bromofuran-2-yl)methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Bromofuran-2-yl)methanethiol is an organic compound with the molecular formula C(_5)H(_5)BrOS and a molecular weight of 193.06 g/mol . It is a derivative of furan, substituted with a bromine atom at the 5-position and a thiol group at the methylene position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromofuran-2-carboxylic acid with a reducing agent to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid . The intermediate isothiouronium salt is hydrolyzed to yield the desired thiol compound .

Industrial Production Methods

Industrial production methods for (5-Bromofuran-2-yl)methanethiol are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Furan derivatives without the bromine atom.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromofuran-2-yl)methanethiol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. This compound may inhibit enzymes by binding to active site residues or metal cofactors, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

(5-Bromofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

(5-Bromofuran-2-yl)methanamine: Contains an amine group instead of a thiol group.

Uniqueness

(5-Bromofuran-2-yl)methanethiol is unique due to its thiol group, which imparts distinct reactivity and binding properties compared to its alcohol and amine analogs. This makes it particularly useful in applications requiring strong nucleophiles or metal-binding agents .

Biological Activity

(5-Bromofuran-2-yl)methanethiol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H6BrO

- Molecular Weight : 189.02 g/mol

- IUPAC Name : this compound

- Structure : The compound features a furan ring substituted with a bromine atom at the 5-position and a thiomethyl group.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination of Furan : The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

- Thiol Addition : Methanethiol is then introduced to form the final product through nucleophilic substitution.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays have shown that this compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In particular, it has been evaluated for its ability to induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound appears to trigger apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It potentially induces oxidative stress in cancer cells, contributing to apoptosis.

- DNA Interaction : There is evidence suggesting that it may bind to DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy Study :

-

Anticancer Study :

- In vitro experiments on HeLa and MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 20 µM.

- Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment, confirming its potential as an anticancer therapeutic .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition; ROS generation |

| 4-(Methoxy)furan | Moderate | Low | Enzyme inhibition |

| 5-(Chlorophenyl)furan | Low | Moderate | DNA interaction |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-Bromofuran-2-yl)methanethiol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving bromofuran precursors and thiolating agents. For example, bromofuran derivatives (e.g., 5-bromofuroic acid) may react with methanethiol under basic conditions. Purification often involves column chromatography (ethanol as eluent) and recrystallization from methanol, yielding >80% purity. Structural confirmation requires NMR (e.g., δ 3.07 ppm for -SH groups) and mass spectrometry (EI–MS peaks at m/z 316/318 for bromine isotopes) .

- Key Data : In analogous syntheses, potassium hydroxide reflux in methanol/water (5 h, 81% yield) followed by chloroform extraction achieves high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR identify substituents on the furan ring and thiol group (e.g., 1H δ 7.38–7.80 ppm for aromatic protons) .

- Mass Spectrometry : EI–MS detects bromine isotopic patterns (e.g., m/z 316 [M]+ and 318 [M+2]+) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for studying reactivity (e.g., C-S bond length ~1.82 Å) .

Q. How does the thiol group influence the compound’s stability, and what storage conditions are recommended?

- Methodological Answer : The thiol group (-SH) is prone to oxidation, forming disulfide bridges. Storage under inert gas (N2/Ar) at 4°C in amber vials minimizes degradation. Stabilizers like EDTA may chelate metal catalysts of oxidation .

Advanced Research Questions

Q. How do acid-base properties of catalysts affect the selectivity of reactions involving this compound?

- Methodological Answer : In thiolation reactions, weakly basic catalysts (e.g., K2WO4) enhance selectivity (up to 96%) but reduce activity (47% conversion at 360°C). Strong acids/bases increase activity but lower selectivity due to competing pathways. Balancing acid-base sites via promoter addition (e.g., alkali metals) optimizes trade-offs .

- Key Data :

| Catalyst | Selectivity (%) | Conversion (%) |

|---|---|---|

| K2WO4 | 96 | 47 |

| KOH | 90 | 53 |

Q. What role could this compound play in atmospheric sulfur cycling, and how can its emissions be modeled?

- Methodological Answer : Analogous to methanethiol (CH3SH), brominated thiols may contribute to aerosol formation, impacting climate. Global databases and satellite-driven models (e.g., MATLAB/Python scripts integrating oceanographic and atmospheric data) predict emission fluxes. For example, methanethiol increases dimethyl sulfide lifetime, amplifying cooling effects by 30–70% .

Q. How can structural data resolve contradictions in reaction mechanisms involving bromofuran-thiol derivatives?

- Methodological Answer : X-ray crystallography of intermediates (e.g., oxime derivatives) reveals steric and electronic effects. For instance, mesityl groups in 5-bromobenzofuran oximes hinder nucleophilic attacks, directing reactivity to sulfur centers . Computational DFT studies (Gaussian 09) further validate transition states .

Q. What strategies mitigate inhibition effects when studying microbial degradation of this compound?

- Methodological Answer : Methanotrophs like Methylacidiphilum fumariolicum degrade thiols via methanethiol oxidase (MTO), but substrate inhibition occurs above 3 µM. Pre-incubation with methane energizes cells, enabling higher degradation capacity. Activity assays (GC-MS/PTR-MS) monitor H2S and CH3SH dynamics .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist on catalytic efficiency in thiolation reactions, and how can they be reconciled?

- Analysis : Studies using K2WO4 report high selectivity (96%) but low conversion (47%), while KOH shows lower selectivity (90%) but higher conversion (53%). Contradictions arise from differing acid-base site densities. Resolution involves in situ DRIFTS to map active sites and operando spectroscopy to track intermediate species .

Q. Biological and Environmental Impact

Q. What methodologies assess the antimicrobial potential of this compound?

- Methodological Answer : Broth microdilution assays (CLSI guidelines) determine MIC/MBC against Gram± bacteria. For example, related furan-methanol derivatives show MICs of 8–32 µg/mL against S. aureus .

Q. How can isotopic labeling (e.g., 34S) trace the environmental fate of brominated thiols?

Properties

Molecular Formula |

C5H5BrOS |

|---|---|

Molecular Weight |

193.06 g/mol |

IUPAC Name |

(5-bromofuran-2-yl)methanethiol |

InChI |

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-8)7-5/h1-2,8H,3H2 |

InChI Key |

HACSUYFCNWUJMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)CS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.